4-methoxy-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
The compound “4-methoxy-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide” is a complex organic molecule. It contains a benzamide group, a methoxy group, a thiadiazole ring, and a trimethylphenyl group. These functional groups could potentially give this compound a variety of interesting chemical and biological properties.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiadiazole ring, the introduction of the trimethylphenyl group, and the coupling of these two moieties with the benzamide group. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is likely to be quite complex. The presence of the thiadiazole ring and the benzamide group suggests that it might have interesting electronic and steric properties. The methoxy and trimethylphenyl groups could also contribute to its overall structure and properties.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in its structure. The benzamide group might be involved in reactions with nucleophiles, while the thiadiazole ring might participate in electrophilic substitution reactions. The methoxy and trimethylphenyl groups could also affect the compound’s reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar benzamide group and the potentially aromatic thiadiazole ring could affect its solubility, while the methoxy and trimethylphenyl groups could influence its lipophilicity.Scientific Research Applications
Metabolism and Pharmacokinetics
One study detailed the disposition and metabolism of a related compound, SB-649868, which is an orexin 1 and 2 receptor antagonist developed for insomnia treatment. This research provides insight into the metabolic pathways and elimination processes for compounds with similar structures, highlighting the extensive metabolism and the principal routes of elimination via feces and urine, which could be relevant for understanding the pharmacokinetics of 4-methoxy-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide (Renzulli et al., 2011).
Diagnostic Imaging Applications
Another study investigated the potential of sigma receptor scintigraphy with a novel iodobenzamide, N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA), for visualizing primary breast tumors. The accumulation of benzamides in tumors, due to preferential binding to sigma receptors, underscores the diagnostic applications of structurally related compounds in oncology, providing a foundation for further exploration of 4-methoxy-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide in similar contexts (Caveliers et al., 2002).
Toxicology and Safety Assessment
The identification of urinary metabolites of RCS-4, a synthetic cannabimimetic, involved detailed toxicological analysis to understand its metabolism and potential effects. Studies like this are crucial for assessing the safety and environmental impact of new chemical compounds, including 4-methoxy-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide, by elucidating their metabolic profiles and identifying biomarkers of exposure (Kavanagh et al., 2012).
Environmental Monitoring
Research on the ubiquity of nonylphenols in food underscores the importance of monitoring environmental contaminants and assessing their risks to human health. Such studies inform the regulatory framework and safety assessments for chemicals, including those related to 4-methoxy-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide, by providing data on their presence in the environment and potential pathways of human exposure (Guenther et al., 2002).
Safety And Hazards
Without specific data, it’s difficult to predict the safety and hazards associated with this compound. However, like all chemicals, it should be handled with care, following appropriate safety protocols.
Future Directions
Further studies could be conducted to fully characterize this compound, including its synthesis, structure, reactivity, and potential biological activity. Such studies could provide valuable information about this compound and its potential applications.
Please note that this is a general analysis based on the structure and functional groups present in the compound. For a more detailed and accurate analysis, specific experimental data and literature sources would be needed.
properties
IUPAC Name |
4-methoxy-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-11-9-12(2)16(13(3)10-11)18-21-22-19(25-18)20-17(23)14-5-7-15(24-4)8-6-14/h5-10H,1-4H3,(H,20,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLXRKBDYBZIHMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |
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